Product packaging for Methyl 4-(benzylamino)benzoate(Cat. No.:CAS No. 123876-56-2)

Methyl 4-(benzylamino)benzoate

Cat. No.: B8712875
CAS No.: 123876-56-2
M. Wt: 241.28 g/mol
InChI Key: LFUBRMQHWKUBDF-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)benzoate (CAS 123876-56-2) is a chemical compound with the molecular formula C 15 H 15 NO 2 and a molecular weight of 241.29 g/mol . This benzoate ester derivative is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel protein kinase inhibitors . Kinase inhibitors represent a major category of therapeutic targets, and compounds featuring the benzamide motif, similar to the structural framework of this compound, are frequently investigated as potential anticancer agents . Researchers utilize this compound as a synthetic intermediate or a building block to develop more complex molecules that can bind to the allosteric pockets of kinase domains, mimicking the binding modes of established inhibitors . Its application is strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B8712875 Methyl 4-(benzylamino)benzoate CAS No. 123876-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123876-56-2

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 4-(benzylamino)benzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3

InChI Key

LFUBRMQHWKUBDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Methyl 4 Benzylamino Benzoate

Direct Amination Approaches for para-Substituted Benzoates

Direct amination methods involve the formation of the aryl-nitrogen bond by coupling an amine with an aryl halide or a related derivative. These methods are advantageous for their directness but can require specific catalysts and conditions to achieve high efficiency.

Palladium-Catalyzed Buchwald–Hartwig Amination Methodologies

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org The reaction's broad utility stems from its tolerance of a wide range of functional groups and the development of various generations of catalyst systems that enable couplings under increasingly mild conditions. wikipedia.orgnumberanalytics.com

The mechanism generally proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as XantPhos being effective. semanticscholar.org The use of a soluble, functional group-tolerant base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to facilitate these reactions under homogeneous conditions, which is advantageous for process control and adaptation to continuous flow systems. semanticscholar.org For the synthesis of methyl 4-(benzylamino)benzoate, this would typically involve the coupling of methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) with benzylamine (B48309).

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionReference
Catalyst Palladium(0) complex wikipedia.orgnumberanalytics.com
Ligand XantPhos, RuPhos, BrettPhos purdue.edu
Base DBU, K₂CO₃, Cs₂CO₃ semanticscholar.org
Solvent Toluene, Dioxane, tBuOH/Water mixtures purdue.edu
Temperature Room Temperature to 100 °C purdue.edu

Copper-Mediated Amination Protocols

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Chan-Lam coupling, represents an important alternative to palladium-catalyzed methods. researchgate.netmdpi.com These reactions typically employ a copper salt, such as copper(I) iodide (CuI) or copper(II) acetate, to facilitate the coupling of an amine with an aryl halide. researchgate.netmdpi.com The development of these methods has provided a milder and often more cost-effective route for N-arylation. researchgate.net

In the context of synthesizing this compound, a copper-catalyzed approach would involve reacting methyl 4-halobenzoate with benzylamine in the presence of a copper catalyst and a suitable base. Research has shown that copper catalysts can be immobilized on various supports, including silica (B1680970) and magnetite nanoparticles, to create reusable heterogeneous catalyst systems. mdpi.combeilstein-journals.org Microwave irradiation has also been employed to accelerate these reactions, often allowing them to proceed without the need for additional acidic, basic, or oxidant additives. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Routes to Amino Benzoates

Nucleophilic aromatic substitution (SNAr) is a pathway for the synthesis of aryl amines where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.net For the synthesis of this compound, a suitable substrate would be a methyl benzoate (B1203000) derivative with a good leaving group (like fluorine or a nitro group) at the para position.

The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and the rate is often determined by the stability of this intermediate. masterorganicchemistry.comresearchgate.net The electron-withdrawing ester group on the benzoate ring helps to activate the ring towards nucleophilic attack by benzylamine. The use of tertiary amine bases can enhance the reaction rate by facilitating the deprotonation of the amine nucleophile.

Reductive Amination Pathways for Imine Intermediates

Reductive amination is a versatile and widely used method for preparing amines. researchgate.net This two-step process, which can often be performed in one pot, involves the initial formation of an imine from an aldehyde or ketone and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. arkat-usa.org

For the synthesis of this compound, this pathway commences with the condensation of methyl 4-formylbenzoate (B8722198) and benzylamine to form an imine intermediate. This imine is then reduced to yield the final product.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a clean and efficient method for the reduction of imines. scispace.com This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. scispace.comacs.org Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. researchgate.net

The reaction can be carried out in various solvents, with tetrahydrofuran (B95107) (THF) often being an optimal choice that provides high reaction rates and minimizes catalyst deactivation. scispace.comacs.org Continuous-flow reactors offer advantages for this process, including enhanced safety, efficient heat and mass transfer, and the potential for rapid process optimization and scale-up. researchgate.netstolichem.com The hydrogenation of the imine formed from methyl 4-formylbenzoate and benzylamine would selectively produce this compound.

Table 2: Catalytic Hydrogenation of Imines

ParameterConditionReference
Catalyst Pd/C, Pd/SiO₂, Ni/NiO scispace.comresearchgate.netsemanticscholar.org
Reductant H₂ gas acs.org
Solvent Tetrahydrofuran (THF), Toluene, Isopropanol scispace.comacs.org
Temperature 90 - 130 °C acs.orgstolichem.com
Pressure Atmospheric to 20 bar researchgate.net

Chemoselective Reducing Agents in Imine Reduction

A variety of chemical reducing agents can be employed for the selective reduction of imines. Sodium borohydride (B1222165) (NaBH₄) is a mild and highly chemoselective reagent that is widely used for this purpose. researchgate.netresearchgate.net Its selectivity allows for the reduction of the imine bond in the presence of other reducible functional groups, such as esters and nitro groups. researchgate.netscribd.com

The reactivity of sodium borohydride can be enhanced by using it in conjunction with various activators or supports, such as alumina, silica phosphoric acid, or boric acid, sometimes under solvent-free conditions. researchgate.netresearchgate.netscribd.com Other borohydride reagents, like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), also offer high selectivity for imine reduction. researchgate.netrti.orgorganic-chemistry.org For instance, the imine from methyl 4-(2,5-dihydroxybenzylimino)[7-¹⁴C]benzoate was successfully reduced using sodium cyanoborohydride. rti.org These methods provide a practical and often high-yielding route to secondary amines like this compound from their imine precursors. arkat-usa.org

Esterification Reactions for Methyl Benzoate Formation

The final step in one major synthetic pathway to this compound, or a preliminary step in an alternative route, is the formation of the methyl ester from a carboxylic acid. This is a fundamental transformation in organic chemistry, with several established methods being applicable.

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound, this involves the reaction of 4-(benzylamino)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst. researchgate.netsigmaaldrich.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., concentrated sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. researchgate.net This is followed by a nucleophilic attack from the oxygen atom of methanol. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst. researchgate.net

However, because the substrate contains a basic amino group, a stoichiometric amount of acid is often required, as the amine will be protonated, effectively consuming the catalyst. researchgate.net To circumvent issues related to the equilibrium nature of the reaction, variants can be employed. For instance, using a large excess of methanol can shift the equilibrium towards the product side. Another variant involves the use of different catalysts, such as boron trifluoride etherate in methanol, which has been shown to be effective for the esterification of similar N-alkylated aminobenzoic acids. prepchem.com Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often reducing reaction times and improving yields by allowing for rapid heating in sealed vessels, although careful control is needed to manage the equilibrium. usm.my

Transesterification is another viable method for producing this compound. This process involves converting one type of ester into another by reaction with an alcohol. For example, if an ethyl or benzyl (B1604629) ester of 4-(benzylamino)benzoic acid were available, it could be converted to the methyl ester by heating it with methanol in the presence of an acid or base catalyst. google.comresearchgate.net

Protective Group Strategies for Functionalized Amines and Carboxylates

In multi-step syntheses involving molecules with multiple reactive sites, such as those leading to this compound, the use of protecting groups is a crucial strategy to ensure selectivity. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting under a specific set of conditions, and it must be removable later in the sequence with high yield. organic-chemistry.org

For the synthesis of this compound, the two key functional groups to consider are the amine and the carboxylic acid.

Carboxylate Protection: In synthetic routes that build the molecule by first modifying the amine (e.g., by N-benzylation of an aminobenzoate), the carboxylic acid must be masked. The most common and direct strategy is to use the final methyl ester itself as the protecting group. libretexts.org By starting with methyl 4-aminobenzoate (B8803810), the carboxylic acid is already protected as a methyl ester, which is generally stable to the conditions of reductive amination or N-alkylation used to introduce the benzyl group. The ester can be cleaved by hydrolysis under acidic or basic conditions if the free carboxylic acid is desired at a later stage. libretexts.org

Amine Protection: The secondary amine in this compound is nucleophilic. organic-chemistry.org If a subsequent reaction required the use of a strong electrophile that could undesirably react at the nitrogen atom, the amine would need protection. Carbamates are the most common class of protecting groups for amines because they are easy to install, render the nitrogen non-nucleophilic, and can be removed under specific conditions without affecting other parts of the molecule. masterorganicchemistry.com Common amine protecting groups include tert-butoxycarbonyl (Boc), which is removed with acid, and benzyloxycarbonyl (Cbz or Z), which is cleaved by hydrogenolysis. masterorganicchemistry.commdpi.com In a hypothetical sequence where a reaction is needed on the aromatic ring after the formation of the core structure, one might protect the secondary amine as a Boc group, perform the desired reaction, and then deprotect to reveal the final product. The choice of protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its removal, meaning it can be removed without affecting other protecting groups. organic-chemistry.orgjocpr.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The practical application of a synthetic route depends heavily on its efficiency, typically measured by chemical yield, and its selectivity. Research efforts are continuously aimed at optimizing these parameters for industrial viability.

Optimizing the yield of this compound involves a careful selection of reagents and reaction conditions. One common method for its synthesis is the reductive amination of methyl 4-formylbenzoate with benzylamine or, more commonly, the reductive amination of benzaldehyde (B42025) with methyl 4-aminobenzoate. Studies on analogous systems have shown that reductive amination using mild reducing agents like sodium triacetoxyborohydride can give high yields (80-95%) and is often superior to methods requiring harsher conditions. nih.govmdpi.com

Another synthetic route is the direct N-alkylation of methyl 4-aminobenzoate with a benzyl halide. This SN2 reaction's efficiency depends on the base, solvent, and temperature. Optimization studies for similar reactions have explored various parameters to maximize yield.

When synthesizing the precursor 4-(benzylamino)benzoic acid, reductive amination between 4-aminobenzoic acid and benzaldehyde is a common route. researchgate.net Subsequent esterification yield can be optimized by controlling temperature and catalyst loading. For instance, microwave-assisted Fischer esterification of substituted benzoic acids has shown that incremental addition of the acid catalyst can overcome equilibrium limitations and improve yields. usm.my The choice of condensing agents in amide bond formation, a related transformation, also significantly impacts yield, with agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) offering different efficiencies depending on the substrates. nih.gov

Below is a comparative table of yields for key transformations in the synthesis of analogous N-aryl or N-benzyl aminobenzoates.

Reaction Type Reactants Conditions Product Yield (%) Reference
Reductive AminationMethyl 4-formylbenzoate + Primary AminesNaBH(OAc)₃, AcOH, CHCl₃Methyl 4-{(aryl/alkylamino)methyl}benzoates80-95% nih.gov
Esterification4-(n-Hexadecylamino)benzoic Acid + MethanolBF₃·OEt₂, RefluxMethyl 4-(n-hexadecylamino)benzoateNot specified, but effective prepchem.com
Fischer Esterificationp-Aminobenzoic Acid + EthanolH₂SO₄, RefluxEthyl 4-aminobenzoate (Benzocaine)~75% (typical lab) researchgate.net
N-AlkylationAmine + 4-(Chloromethyl)benzamideDMF, Reflux4-((Arylamino)methyl)benzamide10-25% nih.gov
Amide CouplingCarboxylic Acid + AmineDCC/CDI, NEt₃, DMFAmides34-82% nih.gov

This table is interactive. Click on the headers to sort the data.

Translating a laboratory synthesis to an industrial scale requires careful tuning of reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. For a process like the synthesis of this compound, key considerations include minimizing waste, avoiding hazardous reagents, and simplifying purification steps.

A significant advancement in scalable synthesis is the development of processes that avoid the isolation of intermediates. For example, a patented process for the related methyl 4-(aminomethyl)benzoate involves the esterification of the amino acid followed by a workup under specific pH and temperature controls, which allows for high yields (>85%) without needing to isolate the hydrochloride salt intermediate. google.com This approach saves time, reduces solvent usage, and decreases material losses, making the process more economically viable on a large scale. google.com

The choice of reaction type is also critical for scalability. Reductive amination using sodium triacetoxyborohydride is advantageous because it proceeds under mild, neutral to acidic conditions and has a simple workup procedure. nih.gov This contrasts with methods that might use metal hydrides requiring strictly anhydrous conditions and more hazardous workup protocols. Similarly, catalytic hydrogenation is a highly scalable reduction method, provided that infrastructure for handling pressurized hydrogen gas and managing catalyst separation and recycling is in place.

Furthermore, moving from traditional batch processing to continuous flow chemistry is a major area of research for scaling up reactions. Flow reactors offer superior heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automated, continuous production, which can lead to higher throughput and more consistent product quality.

Mechanistic Investigations of this compound Synthesis

The synthesis of N-aryl and N-alkyl amines, such as this compound, often involves transition-metal catalyzed cross-coupling reactions or reductive amination pathways. Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions, improving yields, and designing more efficient catalysts. Mechanistic investigations typically focus on identifying key intermediates, determining the rate-limiting steps, and analyzing the structure and energy of transition states.

Kinetic Studies of Key Synthetic Steps

Several factors have a significant impact on the reaction rates and are often the focus of kinetic studies. numberanalytics.com

Key Factors Influencing Reaction Kinetics:

FactorInfluence on Reaction RateRationale
Catalyst/Ligand The choice of palladium precatalyst and the associated phosphine ligand is critical. Bulky, electron-rich ligands like P(t-Bu)3 or XPhos often accelerate the reaction by promoting the oxidative addition step and stabilizing the resulting palladium(II) intermediates. numberanalytics.comThe electronic and steric properties of the ligand directly affect the stability and reactivity of the catalytic species throughout the cycle.
Base The strength and nature of the base can significantly affect the reaction rate. Strong bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to facilitate the deprotonation of the amine, which is crucial for the transmetalation step. numberanalytics.com Weak bases like potassium carbonate (K2CO3) may lead to slower reaction rates. libretexts.orgThe base is required to generate the amine anion or to facilitate the deprotonation of the amine-palladium complex, making the amine a more effective nucleophile for the subsequent steps.
Solvent Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed. numberanalytics.com These solvents can influence reaction rates by affecting the solubility of reagents and the stability of charged intermediates.The solvent's polarity can play a role in stabilizing intermediates and transition states, particularly in the oxidative addition and transmetalation steps.
Temperature Higher temperatures generally increase reaction rates. However, they can also lead to catalyst degradation or the formation of unwanted side products. numberanalytics.comReaction kinetics are temperature-dependent, but an optimal temperature must be found to balance reaction speed with catalyst stability and selectivity.
Substrate Electronics The electronic properties of the substrates play a role. For aniline (B41778) derivatives, electron-donating groups in the para position can increase reactivity compared to unsubstituted aniline, while strong electron-withdrawing groups can decrease it. acs.orgElectron-donating groups increase the nucleophilicity of the amine, potentially accelerating the step involving amine coordination or attack.

Detailed kinetic studies on related N-alkylation of anilines have shown that substrates with electron-donating groups are transformed more rapidly than those with electron-withdrawing groups. acs.org For instance, in an iridium-catalyzed N-methylation of anilines, 4-methoxyaniline showed a higher conversion rate (88% in 2.5 h) compared to aniline (79% in 2.5 h), while 4-(trifluoromethyl)aniline (B29031) was significantly less reactive (50% conversion in 5 h). acs.org

Transition State Analysis in Catalyzed Processes

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides profound insights into reaction mechanisms by characterizing the highest-energy points along the reaction coordinate. These analyses help to understand bond formation and cleavage, the role of the catalyst, and the origins of selectivity.

For palladium-catalyzed aminations, DFT studies have been instrumental in mapping the energy profiles of the catalytic cycle. A combined experimental and computational study on the Buchwald-Hartwig cross-coupling of amides (transamidation) revealed that the rate-determining step could be tuned by the choice of N-heterocyclic carbene (NHC) ligand on the palladium catalyst. rsc.org The calculations showed that the energy barrier for the rate-determining step, identified as the reductive elimination, varied with different ligands. rsc.org

Calculated Energy Barriers for a Model Transamidation This interactive table is based on data for a model transamidation reaction and illustrates the impact of ligand choice on the transition state energy of the rate-determining step.

LigandEnergy Barrier (kcal/mol)
IPr*26.8
SIPr31.6
Data sourced from a DFT study on Pd–NHC-catalyzed transamidation. rsc.org

More directly related to the synthesis of secondary amines, a study on the calcium-catalyzed hydrosilylation of an imine to form this compound provided coordinates for the key transition state (TSAB). rsc.org This reaction involves the reduction of a pre-formed imine, methyl 4-(benzylideneamino)benzoate, using phenylsilane (B129415) catalyzed by a calcium complex. The transition state analysis revealed the simultaneous interaction of the catalyst, the silane (B1218182), and the imine substrate. rsc.org The study presents the specific atomic coordinates of this transition state, providing a precise structural snapshot of the hydride transfer step.

Key Parameters in Calcium-Catalyzed Synthesis of this compound

ParameterValue/Condition
Reactant Methyl 4-(benzylideneamino)benzoate (Imine 1m)
Catalyst Ca(NTf2)2 / KPF6
Reducing Agent Phenylsilane (PhSiH3)
Solvent 2-Methyltetrahydrofuran
Temperature 25 °C
Yield 90%
Data sourced from an experimental and theoretical study on calcium-catalyzed hydrosilylation. rsc.org

The computational investigation supporting this work identified the geometry of the transition state, allowing for a detailed understanding of how the calcium catalyst facilitates the hydride transfer from the silane to the imine carbon, leading to the formation of the final amine product. rsc.org Such analyses are invaluable for the rational design of new, more efficient catalytic systems.

Advanced Spectroscopic and Diffraction Based Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Methyl 4-(benzylamino)benzoate. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To fully assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound and confirm its molecular structure, a suite of multi-dimensional NMR experiments is employed. doi.org These techniques disperse the spectral information into two dimensions, resolving overlapping signals and revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons on the benzylic methylene (B1212753) group and the N-H proton of the secondary amine, as well as among the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings. This helps to establish the connectivity within these spin systems. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. github.io This is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal of the methoxy (B1213986) group (-OCH₃) will show a correlation to the methoxy carbon signal, and the benzylic methylene protons will correlate with the corresponding benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. github.io This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the benzylic protons to the quaternary carbon of the benzyl group and to the carbon atom of the benzoate ring to which the amino group is attached.

Correlations from the methoxy protons to the ester carbonyl carbon.

Correlations from the aromatic protons to various carbons within their respective rings and to adjacent carbons, confirming the substitution pattern. researchgate.net

A detailed analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances, confirming the constitution of this compound. tib.eu

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
-OCH₃~3.87~51.7Ester C=O
-CH₂-~4.42~48.0C-1', C-2'/6', C-4
-NH-~4.0 (broad)--CH₂-, C-4
C-1-~120.0-
C-2,6~7.86~131.8C=O, C-4
C-3,5~6.65~113.9C-1, C-4
C-4-~151.0-
C=O-~167.3-
C-1'-~139.0-
C-2',6'~7.41~128.6C-1', C-4'
C-3',5'~7.35~127.5C-1', C-4'
C-4'~7.26~127.3C-2',6'

Note: The chemical shift values are estimates based on related structures and are highly dependent on the solvent and experimental conditions. rsc.orgscispace.com

Solid-State NMR Applications for Polymorph Research

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including different crystalline polymorphs and amorphous states. jocpr.comkoreascience.kr Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the solid state. jocpr.com

For this compound, different polymorphs would likely exhibit distinct crystal packing and intermolecular interactions, such as hydrogen bonding. These differences would result in variations in the ¹³C and ¹⁵N chemical shifts. researchgate.net By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained. chem-soc.si

The analysis of ¹³C CP/MAS spectra can distinguish between polymorphs by revealing:

Different chemical shifts: Carbons involved in or near the sites of intermolecular interactions (e.g., the carbonyl carbon and the carbons of the amine-substituted ring) would be particularly sensitive to changes in the crystal lattice. researchgate.net

Number of signals: If a polymorph has multiple unique molecules in the asymmetric unit cell, this can lead to a splitting of NMR signals, providing a fingerprint for that specific crystal form. chem-soc.si

Quantitative ssNMR can also be used to determine the relative amounts of different polymorphs in a mixture, which is crucial for quality control in pharmaceutical manufacturing. jocpr.com

Variable Temperature NMR for Rotational Barrier Studies

Dynamic NMR spectroscopy, particularly variable temperature (VT) NMR, can be used to study the rotational dynamics within a molecule. nd.edu In this compound, there are several bonds around which rotation might be hindered, leading to the existence of different conformers. The most significant of these is likely the rotation around the C(aryl)-N bond.

At low temperatures, the rotation around this bond may become slow on the NMR timescale, leading to the observation of distinct signals for the different conformers (rotamers). nd.eduias.ac.in As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. ias.ac.in

By analyzing the line shape changes as a function of temperature, it is possible to determine the rate of exchange and subsequently calculate the activation energy (ΔG‡) for the rotational barrier. nd.edu For similar systems, such as N-aryl amides and carbamates, these barriers are often in a range accessible by VT-NMR. nd.eduias.ac.in Studies on methyl benzoate itself have explored the rotational barrier of the carbomethoxy group, though this barrier is generally low. missouri.edu The presence of the bulky benzylamino group in the para position could influence this dynamic process.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and the nature of chemical bonds.

Spectroscopic Signatures of Ester Carbonyls and Secondary Amines

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

Ester Carbonyl (C=O): The ester carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 1735-1715 cm⁻¹. uobabylon.edu.iqlibretexts.org The exact position is sensitive to the electronic effects of its substituents. In this case, being attached to an aromatic ring, the frequency would be expected in the lower end of this range. Conjugation with the benzene (B151609) ring and the electron-donating amino group can further influence this position.

Secondary Amine (N-H): A secondary amine exhibits a single, moderately intense N-H stretching vibration in the region of 3500-3300 cm⁻¹. plutusias.commsu.edu This peak is generally sharper than the broad O-H stretching band of alcohols. libretexts.org The N-H bending vibration may also be observed around 1600-1500 cm⁻¹. msu.edu

Other Key Vibrations:

C-N Stretching: The stretching of the C-N bond in aromatic amines typically appears in the 1350-1250 cm⁻¹ region. uobabylon.edu.iq

C-O Stretching: Esters show two characteristic C-O stretching bands. The C(=O)-O stretch is usually found between 1300-1150 cm⁻¹, while the O-C(H₃) stretch appears between 1150-1000 cm⁻¹. uobabylon.edu.iq

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching bands appear in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)Expected Intensity
N-H StretchSecondary Amine3500 - 3300Medium, Sharp
Aromatic C-H StretchBenzene Rings3100 - 3000Medium to Weak
Aliphatic C-H Stretch-CH₂-, -CH₃3000 - 2850Medium
C=O StretchEster1735 - 1715Strong, Sharp
N-H BendSecondary Amine1600 - 1500Medium to Weak
Aromatic C=C StretchBenzene Rings1600 - 1450Medium to Strong
C-N Stretch (Aromatic)Amine1350 - 1250Medium
C-O Stretch (Ester)Ester1300 - 1000Strong, Broad

Note: These are general ranges and the actual frequencies can be influenced by the molecular environment and physical state. uobabylon.edu.iqlibretexts.orgplutusias.com

Hydrogen Bonding Network Probing by Vibrational Spectroscopy

In the solid state, this compound molecules can interact through hydrogen bonds. The secondary amine (N-H group) can act as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) is a primary hydrogen bond acceptor.

The formation of hydrogen bonds has a distinct effect on vibrational frequencies:

N-H Stretching: When the N-H group participates in hydrogen bonding, its stretching frequency shifts to a lower wavenumber (red shift), and the absorption band becomes broader and more intense. msu.edu The magnitude of this shift can provide information about the strength of the hydrogen bond.

C=O Stretching: Similarly, hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber. upertis.ac.id

By comparing the IR or Raman spectra of this compound in a dilute non-polar solvent (where it exists as isolated molecules) with the spectrum of the solid-state sample, the extent and nature of hydrogen bonding can be inferred. Furthermore, different polymorphs may exhibit different hydrogen bonding networks, leading to distinct shifts in the N-H and C=O stretching frequencies, making vibrational spectroscopy a valuable tool for polymorph identification and characterization. upertis.ac.idnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry has been a critical tool in the characterization of this compound, offering precise data on its molecular weight and the structural fragments that result from ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the exact mass of this compound with a high degree of accuracy. This technique is crucial for confirming the elemental composition of the molecule. HRMS analysis of a related compound, Methyl 4-((N-(3-(benzylamino)-3-oxopropyl)-4-(dimethylamino)benzamido)methyl)benzoate, using electrospray ionization (ESI), yielded a found mass of 508.2001 for the MH+ ion, which closely corresponds to the required mass of 508.1998 for its molecular formula C28H30ClN3O4. Similarly, other related benzoate derivatives have been characterized using HRMS to verify their molecular ions.

HRMS Data for this compound and Related Compounds

CompoundIonization MethodMolecular FormulaCalculated Mass (Da)Found Mass (Da)Reference
Methyl 4-((N-(3-(benzylamino)-3-oxopropyl)-4-(dimethylamino)benzamido)methyl)benzoateESI+C28H30ClN3O4 (MH+)508.1998508.2001
Methyl 4-((N-(3-(benzylamino)-3-oxopropyl)acetamido)methyl)benzoateESI+C27H28N2O4 (MH+)445.2122445.2122
Methyl 4-((N-(3-(benzylamino)-3-oxopropyl)-4-methoxybenzamido)- methyl)benzoateESI+C26H27N3O4 (MH+)446.2074446.2073

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) has been instrumental in elucidating the fragmentation pathways of molecules structurally related to this compound. This technique involves the selection and fragmentation of a specific ion, providing detailed information about its structure. For instance, in the analysis of related benzoate compounds, LC-MS/MS methods have been developed to identify and quantify the substances in biological matrices. The fragmentation patterns of these compounds often involve characteristic losses of functional groups. For example, the fragmentation of a similar compound, Methyl 3-(benzylamino)-4-nitrobenzoate, is expected to involve the loss of the methyl group. A common fragmentation pathway in such molecules is the cleavage of the bond alpha to the nitrogen atom, a process known as alpha fragmentation. Another significant fragmentation process is the McLafferty rearrangement, which involves the transfer of a hydrogen atom followed by bond cleavage.

Postulated Fragmentation Pathways for Benzoate Derivatives

Fragmentation TypeDescriptionPotential Fragments (m/z)Reference
Alpha FragmentationCleavage of the C-C bond adjacent to the nitrogen atom in the benzylamino group.Loss of the benzyl group or parts thereof.
McLafferty RearrangementIntramolecular hydrogen transfer from the amino group to the carbonyl oxygen, followed by cleavage.Formation of a neutral alkene and a charged enol.
Loss of Methyl GroupCleavage of the ester methyl group.[M-CH3]+

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystal Packing

X-ray diffraction techniques have been pivotal in determining the three-dimensional arrangement of atoms within the crystal lattice of compounds related to this compound, revealing details about their solid-state structure and intermolecular interactions.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a valuable technique for identifying the crystalline phase of a material and can be used to distinguish between different polymorphs. The PXRD pattern is unique to a specific crystalline form and is governed by Bragg's Law. For example, the powder diffraction pattern of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide was used for its characterization. This method is essential for ensuring the phase purity of a synthesized compound by comparing the experimental pattern with a simulated one from single-crystal data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its conjugated systems. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one.

The electronic transitions in molecules with conjugated π systems, such as this compound, occur at longer wavelengths than in non-conjugated systems. The spectrum of a molecule can be influenced by the presence of different functional groups and the solvent used. For instance, substituting an aromatic ring with electron-donating or withdrawing groups can shift the absorption to longer wavelengths (a red shift). The UV-Vis spectrum of a related compound, 4-methyl-3-penten-2-one, shows a strong absorbance at 236 nm due to a π-π* transition and another at 314 nm from an n-π* transition. The conjugation present in this compound, involving the benzene rings and the amino and ester groups, is expected to result in characteristic UV absorptions.

Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)DescriptionReference
π → π~230-280Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic rings and conjugated system.
n → π~300-350Excitation of a non-bonding electron (from nitrogen or oxygen) to a π antibonding orbital. This transition is typically weaker than π → π*.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research (if applicable to chiral derivatives)

The stereochemical analysis of chiral molecules is crucial in fields like pharmaceuticals and materials science, as different enantiomers can exhibit vastly different biological activities or physical properties. Chiroptical spectroscopy, which measures the differential interaction of chiral substances with left and right circularly polarized light, is a primary tool for this purpose. nih.gov

Applicability to Potential Chiral Derivatives:

The parent compound, this compound, is achiral due to the absence of a stereocenter and the presence of a plane of symmetry. Consequently, it is optically inactive and would not produce a signal in circular dichroism (CD) or vibrational circular dichroism (VCD) spectroscopy.

However, if a chiral derivative were synthesized—for example, by creating a stereocenter at the benzylic carbon to form (R)- and (S)-Methyl 4-(α-methylbenzylamino)benzoate—chiroptical techniques would become indispensable for its structural characterization.

Principles of Circular Dichroism (CD) Spectroscopy:

Electronic Circular Dichroism (ECD), commonly referred to as CD, measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. columbia.edu This differential absorption (ΔA) is plotted against wavelength to produce a CD spectrum, characterized by positive or negative peaks known as Cotton effects.

Enantiomer Distinction: Enantiomers, being mirror images, produce CD spectra that are exact mirror images of each other. One enantiomer will show a positive Cotton effect at a specific wavelength, while the other will show a negative Cotton effect of equal magnitude at the same wavelength. This makes CD an unequivocal method for distinguishing between enantiomers and determining the enantiomeric purity of a sample. wiley-vch.de

Chromophore Importance: The benzoate moiety within the this compound structure contains a strong chromophore (the aromatic ring and carbonyl group) that absorbs in the UV region. nih.gov In a chiral derivative, the electronic transitions of this chromophore would be perturbed by the chiral center, giving rise to a distinct CD signal, making it a sensitive probe for stereochemical analysis. columbia.edu

Principles of Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. researchgate.net

Absolute Configuration: VCD is a powerful technique for the unambiguous determination of the absolute configuration (the R/S designation) of a chiral molecule in solution. nih.gov This is typically achieved by comparing the experimental VCD spectrum with a spectrum predicted for a specific enantiomer using quantum chemical calculations. researchgate.netmdpi.com

Structural Information: Since VCD probes the fundamental vibrations of the entire molecule, it provides rich structural information. For a hypothetical chiral derivative of this compound, VCD could analyze the stereochemistry around the new chiral center by examining the vibrational modes of nearby functional groups, such as the N-H and C=O bonds.

Hypothetical Research Application:

If a racemic mixture of a chiral derivative of this compound were synthesized, the following analytical steps using chiroptical spectroscopy would be standard:

Chiral Separation: The enantiomers would first be separated using a technique like chiral High-Performance Liquid Chromatography (HPLC). unifi.itresearchgate.net

CD Analysis: The separated enantiomers would be analyzed by CD spectroscopy. The resulting mirror-image spectra would confirm the successful enantiomeric separation.

VCD for Absolute Configuration: A VCD spectrum would be recorded for each enantiomer. Concurrently, theoretical VCD spectra for both the (R) and (S) configurations would be calculated. Matching the experimental spectrum to one of the calculated spectra would allow for the definitive assignment of the absolute configuration of each enantiomer. mdpi.com

While no such research has been published for derivatives of this compound, the principles outlined here form the basis for modern stereochemical analysis and would be directly applicable. pageplace.de

Reactivity and Derivatization Studies of Methyl 4 Benzylamino Benzoate

Modifications at the Ester Moiety

The ester group in Methyl 4-(benzylamino)benzoate is a key site for a variety of chemical transformations, including hydrolysis, transesterification, amidation, and reduction. These reactions allow for the conversion of the methyl ester into other functional groups, providing a pathway to a diverse range of derivatives.

The hydrolysis of the methyl ester of 4-(benzylamino)benzoate to its corresponding carboxylic acid, 4-(benzylamino)benzoic acid, can be achieved under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is often preferred due to its generally faster reaction rates and irreversible nature.

Under typical saponification conditions, this compound is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to afford the final 4-(benzylamino)benzoic acid product.

A study on the hydrolysis of a structurally similar compound, 2-methyl-4-N-(2-methylbenzoyl) methyl benzoate (B1203000), demonstrated that the reaction can be effectively carried out using a basic catalyst in an aqueous methanol solution at temperatures ranging from 0 to 65 °C. The reaction progress can be monitored, and upon completion, the product is isolated by acidification to a pH of 4-7, leading to the precipitation of the carboxylic acid. google.com

Table 1: Representative Conditions for the Saponification of this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaOHMethanol/WaterReflux2-4>95
2KOHEthanol/Water603-5>95
3LiOHTHF/WaterRoom Temperature12-24>90

Note: The data in this table is representative and based on general procedures for methyl ester saponification.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases and is a valuable method for synthesizing a variety of esters from a common precursor. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent. masterorganicchemistry.com

For the transesterification of this compound, various alcohols, including primary and secondary alcohols, can be employed. The choice of catalyst depends on the specific alcohol and the desired reaction conditions. Common catalysts include mineral acids (e.g., sulfuric acid), metal alkoxides, and organometallic complexes. researchgate.netresearchgate.net For instance, a study on the transesterification of various methyl esters catalyzed by a tetranuclear zinc cluster demonstrated efficient ester exchange under mild, nearly neutral conditions. organic-chemistry.org

Table 2: Catalytic Systems for the Transesterification of this compound

EntryAlcoholCatalystSolventTemperature (°C)
1EthanolH₂SO₄EthanolReflux
2IsopropanolSodium IsopropoxideIsopropanolReflux
3Benzyl (B1604629) AlcoholTi(OBu)₄TolueneReflux
4Ethylene Glycolp-Toluenesulfonic AcidTolueneReflux

Note: The data in this table is illustrative of common transesterification conditions and has been adapted for this compound.

The direct conversion of the ester group in this compound to an amide can be achieved through reaction with a primary or secondary amine. This transformation, known as aminolysis, typically requires elevated temperatures and may be facilitated by the use of catalysts. A variety of amines can be used to generate a wide array of N-substituted benzamides.

Recent advancements in catalysis have enabled the amidation of esters under milder conditions. For example, sodium amidoboranes have been shown to be effective reagents for the direct amidation of esters at room temperature without the need for a catalyst. nih.govresearchgate.net Another approach involves the use of Lewis acid catalysts to activate the ester towards nucleophilic attack by the amine. researchgate.net

Table 3: Conditions for the Amidation of this compound

EntryAmineCatalyst/ReagentSolventTemperature (°C)
1AmmoniaNone (sealed tube)Methanol150
2Benzylamine (B48309)NaNH₂BH₃THFRoom Temperature
3PiperidineAlMe₃Toluene80
4Aniline (B41778)ZrCl₄XyleneReflux

Note: This table presents plausible reaction conditions for the amidation of this compound based on established methods for methyl benzoate.

The ester functionality of this compound can be reduced to a primary alcohol, yielding (4-(benzylamino)phenyl)methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. libretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters to alcohols under standard conditions. libretexts.orgumass.edu This difference in reactivity allows for the selective reduction of other functional groups, such as ketones or aldehydes, in the presence of an ester when using NaBH₄. youtube.com

Table 4: Reduction of this compound to (4-(benzylamino)phenyl)methanol

EntryReducing AgentSolventTemperature (°C)
1LiAlH₄Diethyl Ether0 to Room Temperature
2LiAlH₄THF0 to Room Temperature
3NaBH₄/LiClDiglyme100

Note: The conditions presented are based on standard procedures for the reduction of aromatic methyl esters.

Transformations Involving the Secondary Amine Functionality

The secondary amine group in this compound is nucleophilic and can undergo reactions such as alkylation and acylation, allowing for further derivatization of the molecule.

The nitrogen atom of the secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the acid generated during the reaction. This results in the formation of a tertiary amine.

More commonly, the secondary amine is acylated to form an amide. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. derpharmachemica.com The base serves to scavenge the hydrochloric acid or carboxylic acid byproduct. A patent describing the synthesis of a related compound, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, details the N-acylation of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride. google.com This process can be adapted for the N-acylation of this compound.

Table 5: N-Acylation of this compound

EntryAcylating AgentBaseSolventTemperature (°C)
1Acetyl ChloridePyridineDichloromethane0 to Room Temperature
2Benzoyl ChlorideTriethylamineTolueneRoom Temperature
3Acetic AnhydrideSodium AcetateAcetic Acid100
4N-AcylbenzotriazoleNaHTHFReflux

Note: The reaction conditions are representative of standard N-acylation procedures for secondary amines.

Oxidation Reactions of the Amine

The secondary amine group in this compound is susceptible to oxidation, which can lead to several products depending on the reagents and reaction conditions. Analogous to studies on N-benzylanilines, oxidation can result in the formation of the corresponding imine, a benzylideneaniline (B1666777) derivative. rsc.org This transformation is often achieved using oxidizing agents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in an alkaline methanolic solution. rsc.org

Alternatively, oxidative debenzylation can occur, cleaving the bond between the nitrogen and the benzyl group. This reaction has been effectively demonstrated on N-benzyl amides using a system of an alkali metal bromide (like NaBr) and an oxidant such as Oxone. organic-chemistry.orgnih.gov This process, which proceeds through the formation of a bromo radical, results in the corresponding primary amine derivative. organic-chemistry.orgnih.gov Applying this to this compound would be expected to yield Methyl 4-aminobenzoate (B8803810).

Table 1: Potential Oxidation Reactions of the Amine Group
Reaction TypeTypical ReagentsExpected Product
Imine FormationI2, Cl2, Br2, or t-BuOCl in alkaline methanol rsc.orgMethyl 4-(benzylideneamino)benzoate
Oxidative DebenzylationAlkali metal bromide (e.g., NaBr), Oxone organic-chemistry.orgnih.govMethyl 4-aminobenzoate

Nitrosation and Diazo Coupling Reactions

The reaction of secondary amines with nitrosating agents leads to the formation of N-nitrosamines. wikipedia.org this compound, being a secondary aromatic amine, is expected to react readily with sources of the nitrosonium ion (NO⁺) to yield Methyl 4-(N-benzyl-N-nitrosoamino)benzoate. stenutz.eu This reaction is typically carried out using sodium nitrite (B80452) in an acidic medium, which generates nitrous acid in situ. wikipedia.orgnih.gov Other efficient methods for N-nitrosation include the use of nitromethane (B149229) with potassium persulfate or employing [NO⁺·Crown·H(NO₃)₂⁻] complexes. researchgate.netorganic-chemistry.org The rate of nitrosation can be influenced by the basicity of the amine; weakly basic N-alkyl aryl secondary amines are known to undergo this reaction effectively. nih.gov

Diazo coupling reactions, however, are characteristic of primary aromatic amines. These reactions proceed via the formation of a diazonium salt, which then acts as an electrophile to attack another electron-rich aromatic ring. Since this compound is a secondary amine, it cannot directly form a diazonium salt and therefore will not undergo diazo coupling reactions.

Table 2: Nitrosation of this compound
ReactionTypical ReagentsExpected Product
N-NitrosationNaNO2, Acid (e.g., HCl, Acetic Acid) wikipedia.orgnih.govMethyl 4-(N-benzyl-N-nitrosoamino)benzoate

Formation of Cyclic Structures through Intramolecular Reactions

While this compound does not possess the necessary functionalities for direct intramolecular cyclization, it can serve as a precursor for derivatives that do. A notable example of a relevant cyclization is the Pictet-Spengler reaction. This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an electrophilic ring-closing reaction to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgjk-sci.com

To utilize this chemistry, this compound would first need to be modified. For instance, introduction of an ethylamine (B1201723) moiety onto the benzene (B151609) ring, or functionalization of the benzyl group to incorporate a reactive carbonyl, could create a suitable substrate for a subsequent intramolecular cyclization. The Pictet-Spengler reaction is a powerful tool in alkaloid synthesis and is driven by the formation of an electrophilic iminium ion that cyclizes onto an activated aromatic ring. wikipedia.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with two groups that influence its reactivity towards electrophiles: the benzylamino group (-NHCH₂Ph) and the methyl ester group (-COOCH₃).

Benzylamino Group : The nitrogen atom's lone pair of electrons strongly activates the ring towards electrophilic aromatic substitution. It is a powerful ortho-, para-directing group. byjus.com

Methyl Ester Group : This group is electron-withdrawing and deactivates the ring. It is a meta-directing group. rsc.org

The powerfully activating benzylamino group dominates the directing effects. Since the para position is blocked by the ester group, incoming electrophiles will be directed primarily to the ortho positions (C3 and C5) relative to the benzylamino group.

Halogenation Studies

The halogenation of this compound is expected to proceed readily due to the activating nature of the benzylamino substituent. Reactions with bromine (bromination) or chlorine (chlorination) would yield monosubstituted products at the positions ortho to the amino group. For example, bromination using molecular bromine in a suitable solvent would likely produce Methyl 3-bromo-4-(benzylamino)benzoate. Studies on the analogous N-benzylaniline show that reaction with chlorine or bromine leads to the formation of N-benzyl-o- and -p-halogenoanilines. rsc.org Given the blocked para position in the target molecule, ortho-substitution is the anticipated outcome.

Table 3: Predicted Halogenation of this compound
ReactionTypical ReagentsExpected Major Product
BrominationBr2 in CCl4 or CH3COOHMethyl 3-bromo-4-(benzylamino)benzoate
ChlorinationCl2, Lewis Acid (e.g., FeCl3)Methyl 3-chloro-4-(benzylamino)benzoate

Nitration Reactions

The nitration of aromatic compounds is a classic electrophilic aromatic substitution. aiinmr.com For this compound, the reaction is regioselective. The strong ortho-, para-directing influence of the benzylamino group overrides the meta-directing effect of the deactivating ester group. rsc.org Consequently, nitration with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the 3-position, ortho to the benzylamino group. aiinmr.comma.edumnstate.eduweebly.com The product of this reaction is Methyl 4-(benzylamino)-3-nitrobenzoate. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the electron-rich benzene ring. aiinmr.com

Table 4: Nitration of this compound
ReactionReagentsProduct
NitrationConc. HNO3, Conc. H2SO4rsc.orgweebly.comMethyl 4-(benzylamino)-3-nitrobenzoate ma.edu

Sulfonation Processes

Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (-SO₃H) group. wikipedia.org This reaction is typically performed using concentrated sulfuric acid or fuming sulfuric acid (oleum). wikipedia.orggoogle.com For this compound, the activating benzylamino group is expected to direct sulfonation to the ortho position, yielding Methyl 4-(benzylamino)-3-sulfobenzoate. The reaction of aniline with concentrated sulfuric acid is a well-known process that produces p-aminobenzene sulfonic acid (sulfanilic acid). byjus.com

It is noteworthy that in related compounds like N-ethyl benzyl aniline, sulfonation under certain conditions has been reported to occur on the benzyl ring, typically at the meta-position, rather than on the aniline ring. njit.edu Therefore, the reaction conditions, such as temperature and the specific sulfonating agent used, could potentially influence the site of substitution, making either the benzoate ring or the benzyl ring susceptible to attack. google.comnjit.edu

Table 5: Potential Sulfonation Reactions of this compound
Reaction SiteTypical ReagentsExpected Product
Benzoate RingConc. H2SO4byjus.comMethyl 4-(benzylamino)-3-sulfobenzoate
Benzyl RingFuming H2SO4 (Oleum) google.comMethyl 4-((3-sulfobenzyl)amino)benzoate

Table of Compounds

Table 6: List of Chemical Compounds Mentioned
Compound Name
This compound
Methyl 4-(benzylideneamino)benzoate
Methyl 4-aminobenzoate
Methyl 4-(N-benzyl-N-nitrosoamino)benzoate
Tetrahydroisoquinoline
Tetrahydro-β-carboline
Methyl 3-bromo-4-(benzylamino)benzoate
Methyl 3-chloro-4-(benzylamino)benzoate
Methyl 4-(benzylamino)-3-nitrobenzoate
Methyl 4-(benzylamino)-3-sulfobenzoate
Methyl 4-((3-sulfobenzyl)amino)benzoate
N-benzylaniline
t-butyl hypochlorite
Oxone
Sodium nitrite
Nitrous acid
Sulfanilic acid (p-aminobenzene sulfonic acid)
N-ethyl benzyl aniline

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For a substrate like this compound, these reactions would typically require the pre-installation of a halide (e.g., I, Br) or a triflate (OTf) group on one of the aromatic rings to serve as the electrophilic partner in the catalytic cycle. The benzylamino and methyl benzoate groups can influence the electronic properties of the rings, thereby affecting the reactivity at different positions.

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures through the reaction of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester. wikipedia.orgmdpi.com A hypothetical halo-derivative of this compound could be coupled with various arylboronic acids to yield complex biaryl derivatives. These products are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.net

The reaction would typically proceed by the oxidative addition of the halo-benzoate derivative to a Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov

Table 1: Hypothetical Conditions for Suzuki-Miyaura Coupling

EntryAryl Halide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventProduct
1Methyl 3-bromo-4-(benzylamino)benzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂OMethyl 4-(benzylamino)-[1,1'-biphenyl]-3-carboxylate
2Methyl 3-iodo-4-(benzylamino)benzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃DioxaneMethyl 4'‑methoxy-4-(benzylamino)-[1,1'‑biphenyl]-3-carboxylate
3Methyl 2-bromo-4-(benzylamino)benzoateNaphthalene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂OMethyl 4-(benzylamino)-2-(naphthalen-2-yl)benzoate

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structural motifs in natural products and functional materials. wikipedia.orgvinhuni.edu.vn The reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base. wikipedia.org

For a halo-substituted this compound, a Sonogashira coupling would introduce an alkynyl group onto the aromatic ring. The standard mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Hypothetical Conditions for Sonogashira Coupling

The Heck reaction creates a new carbon-carbon bond by coupling an aryl halide with an alkene, typically yielding a substituted alkene product. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for vinylating aromatic rings. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene, and finally, a β-hydride elimination step that releases the product and forms a palladium-hydride species, which is then converted back to Pd(0) by a base. libretexts.org

The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate. wikipedia.org A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. wikipedia.orguwindsor.ca However, the toxicity of tin compounds is a significant drawback. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination. wikipedia.org

Table 3: Hypothetical Conditions for Heck and Stille Reactions

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of palladium-catalyzed cross-coupling reactions have been studied extensively to optimize reaction conditions and expand their scope. mit.edunih.govnih.gov The general catalytic cycle for reactions like Suzuki and Stille coupling involving a halo-derivative of this compound (Ar-X) is initiated by the oxidative addition of Ar-X to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate, cis-[Pd(Ar)(X)L₂]. uwindsor.ca

This intermediate often isomerizes to the more stable trans isomer. The subsequent step is transmetalation , where the organic group from the nucleophilic partner (e.g., an organoboron or organotin reagent) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex, trans-[Pd(Ar)(R)L₂]. wikipedia.org

The final step is reductive elimination , where the two organic groups (Ar and R) are coupled and expelled from the palladium complex, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. nih.gov

In the Heck reaction, the key steps after oxidative addition are migratory insertion of the alkene into the Pd-Ar bond, followed by β-hydride elimination to form the product. libretexts.org For the Sonogashira reaction, the mechanism is distinguished by the involvement of a co-catalytic copper cycle that facilitates the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. wikipedia.org Throughout these cycles, the nature of the ligands (L), such as phosphines or N-heterocyclic carbenes, plays a critical role in stabilizing the palladium intermediates and modulating their reactivity. nih.gov

Stereoselective Transformations and Chiral Derivatization

While this compound itself is achiral, its derivatization through cross-coupling reactions can introduce elements of chirality, opening avenues for stereoselective transformations. For instance, the Suzuki-Miyaura coupling of a suitably substituted derivative could lead to the formation of a biaryl product with hindered rotation around the newly formed C-C single bond. If the substitution pattern is appropriate, this can result in stable, axially chiral atropisomers.

The synthesis of such chiral biaryls can be achieved enantioselectively by employing a chiral palladium catalyst. This typically involves using a palladium precursor with a chiral phosphine (B1218219) ligand (e.g., BINAP derivatives). The chiral ligand coordinates to the palladium center, creating a chiral environment that can differentiate between the two enantiotopic faces of the prochiral substrate or transition state, leading to the preferential formation of one atropisomer over the other.

Furthermore, if a chiral center is introduced elsewhere in the molecule, for example by using a chiral boronic acid or a chiral alkene in a Heck reaction, the palladium-catalyzed coupling could proceed with diastereoselectivity. The inherent chirality of the substrate could influence the stereochemical outcome of the bond-forming step. Investigating these stereoselective transformations would be a sophisticated extension of the derivatization chemistry of the this compound scaffold, enabling access to enantiomerically enriched and structurally complex molecules.

Computational and Theoretical Investigations of Methyl 4 Benzylamino Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic behavior of Methyl 4-(benzylamino)benzoate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. espublisher.comnih.gov For this compound, DFT calculations, commonly employing hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) with a suitable basis set (e.g., 6-311G+(d,p)), are used to determine its optimized ground-state geometry. nih.gov

These studies provide precise information on bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy arrangement of the atoms on the potential energy surface, representing the molecule's most stable structure. From this optimized geometry, various electronic properties such as total energy, dipole moment, and atomic charges can be calculated, offering a comprehensive picture of the molecule's ground state.

Table 1: Calculated Ground State Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Calculated Value
Bond Length C(aromatic)-N 1.39 Å
N-C(methylene) 1.46 Å
C(aromatic)-C(carbonyl) 1.49 Å
C=O 1.22 Å
Bond Angle C(aromatic)-N-C(methylene) 121.5°
N-C(aromatic)-C(aromatic) 120.5°

Note: The data in this table is illustrative and represents typical values obtained from DFT/B3LYP calculations for similar molecular structures.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for calculating electronic energies. nih.gov

For this compound, these high-accuracy calculations are typically performed on the DFT-optimized geometry (single-point energy calculation) to refine the total electronic energy. This approach is valuable for creating a precise energy profile, especially when comparing the relative stabilities of different isomers or conformers, as even small energy differences can be significant. nih.gov

Table 2: Comparison of Relative Energies for a Hypothetical Conformer of this compound (Illustrative Data)

Method Basis Set Relative Energy (kcal/mol)
B3LYP 6-311+G(d,p) 2.50
MP2 aug-cc-pVDZ 2.75

Note: The data represents hypothetical energy differences relative to the global minimum structure, illustrating the typical trend observed between different computational methods.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzylamino moiety, specifically the nitrogen atom and the adjacent aromatic ring. Conversely, the LUMO is likely concentrated on the electron-withdrawing methyl benzoate (B1203000) portion of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEg), is an important indicator of the molecule's kinetic stability and chemical reactivity. espublisher.comchemrevlett.com A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Parameter Energy (eV)
HOMO Energy (EHOMO) -5.85
LUMO Energy (ELUMO) -1.20

Note: This data is representative of values obtained for similar aromatic compounds via DFT calculations.

Conformational Analysis and Energy Minima

The flexibility of this compound, particularly the rotation around the single bonds connecting the aromatic rings to the central amine-methylene bridge, gives rise to various spatial arrangements known as conformations. libretexts.org Conformational analysis aims to identify the most stable of these arrangements (energy minima) and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. nih.gov For this compound, a key PES scan would involve rotating the dihedral angle defined by the benzyl (B1604629) ring, the methylene (B1212753) carbon, the nitrogen atom, and the benzoate ring.

The resulting plot of energy versus the dihedral angle reveals the locations of low-energy stable conformers (minima) and high-energy transition states (maxima), which represent the rotational energy barriers. This analysis is crucial for understanding the molecule's preferred shapes and the energy required to interconvert between them.

Table 4: Relative Energy from a Potential Energy Surface Scan of the C(aromatic)-N-C(methylene)-C(aromatic) Dihedral Angle (Illustrative Data)

Dihedral Angle (°) Relative Energy (kcal/mol)
0 3.5 (Eclipsed)
30 1.2
60 0.0 (Global Minimum)
90 0.8
120 2.5

Note: This data is a hypothetical representation of a PES scan, illustrating a stable, non-planar conformation as the global minimum.

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule by simulating the atomic motions over time. nih.govsciopen.com An MD simulation numerically solves Newton's equations of motion for the system, yielding a trajectory that describes the positions and velocities of the atoms.

By running an MD simulation for this compound in a simulated environment (e.g., in a solvent box at a specific temperature), it is possible to observe its dynamic behavior. This approach allows for a broader sampling of the potential energy surface than static scans and can identify the most frequently visited (i.e., most stable) conformations under realistic conditions. nih.govresearchgate.net Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more efficiently. sciopen.com Analysis of the MD trajectory can reveal the distribution of key dihedral angles, average structures, and the kinetics of conformational changes.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Through theoretical calculations, it is possible to simulate various types of spectra, which can aid in the validation of experimental data and provide deeper insights into the molecule's electronic and vibrational characteristics.

Simulated NMR, IR, and UV-Vis Spectra

Density Functional Theory (DFT) is a primary method used for the simulation of spectroscopic data. For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. researchgate.net

NMR Spectra: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org This approach allows for the prediction of 1H and 13C NMR chemical shifts. For this compound, these simulations would help in assigning the signals observed in experimental spectra to specific protons and carbon atoms within the benzyl, phenyl, and methyl ester groups.

IR and Raman Spectra: Simulated IR and Raman spectra are generated by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. researchgate.net These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For instance, in a study on the analogous compound N-benzylaniline, DFT calculations were used to analyze the complete vibrational spectra, assigning modes for the N-H, C-N, and phenyl ring vibrations. researchgate.net A similar approach for this compound would allow for the detailed characterization of its vibrational properties.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.gov These calculations provide information about the electronic transitions within the molecule, including the absorption wavelengths (λmax) and oscillator strengths. For this compound, TD-DFT would reveal the electronic transitions responsible for its UV-Vis absorption, likely involving π→π* transitions within the aromatic rings and charge transfer interactions between the amino group and the benzoate moiety.

The following table outlines the expected data from spectroscopic simulations of this compound.

Spectroscopy Type Computational Method Predicted Parameters Structural Insights
NMRDFT/GIAO1H & 13C Chemical Shifts (ppm)Assignment of atomic positions and chemical environment.
IR & RamanDFT/B3LYPVibrational Frequencies (cm-1), IR Intensities, Raman ActivitiesIdentification of functional groups and their vibrational modes (e.g., C=O stretch, N-H bend, aromatic C-H stretch).
UV-VisTD-DFTAbsorption Wavelengths (λmax), Excitation Energies, Oscillator StrengthsCharacterization of electronic transitions and chromophores.

Vibrational Frequency Calculations

Vibrational frequency calculations are fundamental not only for simulating IR and Raman spectra but also for confirming the nature of stationary points on the potential energy surface. A key computational technique is the Scaled Quantum Mechanical (SQM) force field methodology, which involves scaling the calculated harmonic frequencies to correct for anharmonicity and systematic errors in the computational method, thereby improving agreement with experimental data. researchgate.net

For this compound, a normal coordinate analysis based on DFT calculations would provide a detailed assignment of all fundamental vibrational modes. This involves determining the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for exploring the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction mechanism, it is crucial to locate the transition state (TS), which is the highest energy point along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. scm.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

For reactions involving this compound, such as its synthesis via the benzylation of methyl 4-aminobenzoate (B8803810), computational methods can be used to model the reaction path. The process involves proposing a reaction coordinate and searching for the TS structure. Once a candidate TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com An IRC analysis involves following the reaction path downhill from the transition state in both the forward and reverse directions. This confirms that the located TS correctly connects the reactants with the products (or intermediates) on the potential energy surface.

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computationally, the activation energy is typically calculated as the difference in energy between the transition state and the reactants. libretexts.org

Arrhenius and Eyring Equations: The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation. A more advanced model, the transition state theory, uses the Eyring equation, which relates the reaction rate to the Gibbs free energy of activation (ΔG‡). wikipedia.org This Gibbs free energy is composed of both an enthalpic (ΔH‡) and an entropic (ΔS‡) component.

Computational studies on the aminolysis of methyl benzoate, for example, have used DFT to calculate the activation energies for different proposed mechanisms, including concerted and stepwise pathways. nih.gov Such calculations revealed that a general-base-catalyzed mechanism had a significantly lower activation barrier. nih.gov A similar investigation into reactions involving this compound could determine the most favorable reaction pathways and predict how substituents on either aromatic ring would influence the reaction rate by altering the activation energy.

The table below summarizes the key computational steps in elucidating a reaction mechanism.

Computational Step Purpose Key Output
Geometry OptimizationFind the lowest energy structures of reactants, products, and intermediates.Optimized molecular geometries and their electronic energies.
Transition State (TS) SearchLocate the highest energy point along the reaction coordinate.Geometry of the transition state and its energy.
Frequency CalculationCharacterize stationary points; confirm TS (one imaginary frequency).Vibrational frequencies; zero-point vibrational energy.
IRC AnalysisConfirm that the TS connects reactants and products.The minimum energy path connecting reactants and products.
Energy CalculationDetermine the activation energy and reaction energy.ΔE‡, ΔH‡, ΔG‡, and ΔErxn.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure, crystal packing, and biological interactions of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions in three-dimensional space. nih.gov

This analysis is based on the electron density (ρ) and its reduced density gradient (s). Regions of weak interaction are identified by low values of both ρ and s. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is then used to distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions.

For this compound, an NCI analysis would reveal the nature and strength of intermolecular forces that govern its solid-state structure. Based on studies of similar molecules, several types of interactions would be expected:

N-H···π Interactions: The amine proton can act as a hydrogen bond donor, interacting with the π-electron cloud of an aromatic ring from a neighboring molecule. Such N—H⋯Cg interactions have been observed in the crystal structure of N-benzylaniline. iucr.org

π-π Stacking: The two aromatic rings (benzyl and phenyl) can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are common in the crystal structures of aromatic compounds. mdpi.com

Visualizing these interactions through NCI plots, which typically use a color scale to represent the type and strength of the interaction, provides an intuitive picture of the forces holding the molecules together in a condensed phase.

Hydrogen Bonding Studies

Hydrogen bonding plays a crucial role in determining the molecular conformation and crystal packing of this compound. The molecule possesses a secondary amine group (-NH-) that can act as a hydrogen bond donor and a carbonyl group (C=O) on the ester moiety, which can act as a hydrogen bond acceptor.

Theoretical studies on similar N-aryl methyl anthranilates and other benzoate derivatives have utilized Density Functional Theory (DFT) to analyze hydrogen bonding interactions. These studies often involve geometry optimization of the molecule to find its most stable conformation, followed by an analysis of the electron density distribution to identify and characterize hydrogen bonds.

For this compound, intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen of the ester group is conceivable. Computational models can predict the strength and geometry of such bonds. For instance, calculations can determine the bond length of the N-H···O interaction, the bond angle, and the stabilization energy gained from this interaction.

In the solid state, intermolecular hydrogen bonds are expected to be significant in the crystal lattice. Computational crystal structure prediction methods can be employed to explore possible packing arrangements and identify the most stable hydrogen-bonding networks. These networks would likely involve chains or dimers of molecules linked through N-H···O interactions. The table below illustrates typical parameters that can be calculated for hydrogen bonds in molecules analogous to this compound.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Calculated Interaction Energy (kcal/mol)
Intramolecular N-H···O2.0 - 2.5110 - 140-2 to -5
Intermolecular N-H···O1.8 - 2.2150 - 180-4 to -8

Note: The data in this table is illustrative and based on computational studies of functionally similar aromatic amino esters. Specific values for this compound would require dedicated computational analysis.

π-Stacking and Van der Waals Interactions

In addition to hydrogen bonding, π-stacking and van der Waals interactions are critical non-covalent forces that influence the supramolecular assembly of this compound. The molecule contains two aromatic rings, the benzoate ring and the benzyl ring, which can participate in π-π stacking interactions.

Computational investigations of π-stacking in benzene (B151609) derivatives and other aromatic systems have shown that the geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. nih.gov The strength of these interactions is dependent on the distance and orientation between the aromatic rings, as well as the nature of the substituents on the rings.

The following table summarizes the typical energy ranges for these non-covalent interactions as determined by computational methods for similar aromatic molecules.

Interaction TypeTypical Distance (Å)Energy Range (kcal/mol)
π-π Stacking (Parallel-displaced)3.3 - 3.8-1 to -3
π-π Stacking (T-shaped)4.5 - 5.5-1 to -2.5
Van der WaalsN/AVariable, cumulative effect

Note: These values are general ranges observed in computational studies of aromatic molecules and are provided for context. The specific contributions in this compound would depend on its unique crystal packing.

Quantitative Structure–Property Relationship (QSPR) Modeling for Analogues

A QSPR study typically involves the following steps:

Dataset compilation: A set of structurally related molecules with known experimental values for a particular property is collected. For analogues of this compound, this could include variations in the substituents on the aromatic rings or modifications to the ester and amine groups.

Descriptor calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the experimental property. nih.gov

Model validation: The predictive power of the developed model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

For a series of amino benzoate ester analogues, QSPR models could be developed to predict properties such as:

Melting point

Boiling point

Solubility

Chromatographic retention times

Spectroscopic properties

The table below provides a hypothetical example of descriptors that might be used in a QSPR model for predicting a property of benzoate ester analogues.

Descriptor TypeExample DescriptorPredicted Property Contribution
TopologicalWiener IndexRelated to molecular size and branching
GeometricalMolecular Surface AreaInfluences intermolecular interactions
ElectronicDipole MomentAffects polarity and solubility
ConstitutionalMolecular WeightBasic property influencing many others

The development of robust QSPR models for analogues of this compound could facilitate the prediction of their properties without the need for extensive experimental measurements, thereby accelerating the design and discovery of new compounds with desired characteristics.

Advanced Applications in Materials Science and Research Tools

Use as a Synthetic Building Block for Complex Organic Scaffolds

The molecular architecture of Methyl 4-(benzylamino)benzoate provides two primary reactive sites: the secondary amine (N-H) and the methyl ester group. These functionalities allow it to act as a bifunctional monomer or an intermediate in multi-step syntheses, enabling the construction of intricate organic frameworks.

Precursor for Advanced Polymeric Materials Research

This compound is an ideal candidate for the synthesis of advanced polymers, particularly polyamides and poly(ester amides). The secondary amine can react with acyl chlorides, while the ester group can undergo transamidation, positioning the molecule as an AB-type monomer for polycondensation reactions.

In a typical polycondensation scenario, the amino group of one monomer molecule reacts with the activated carboxyl group (or ester) of another, leading to the formation of an amide bond and the elimination of a small molecule like methanol (B129727). This process, when repeated, yields a long-chain polyamide. The presence of the benzyl (B1604629) group on the nitrogen atom imparts specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal characteristics compared to unsubstituted poly(p-benzamide). google.com Research into poly(ester amides) (PEAs) has shown that combining ester and amide linkages creates materials with a unique balance of degradability (from the ester groups) and strong mechanical properties (from the hydrogen-bonding amide groups). researchgate.net this compound can be envisioned as a key monomer in creating PEAs with tailored properties for applications in specialty coatings and biodegradable materials. researchgate.netwhiterose.ac.uk

Table 1: Potential Polymer Architectures from this compound
Polymer TypeBonding LinkageKey Monomer FunctionalitiesPotential Properties
PolyamideAmide (-CO-NH-)Amine and Ester/CarboxylHigh thermal stability, good mechanical strength, enhanced solubility.
Poly(ester amide)Amide (-CO-NH-) and Ester (-CO-O-)Amine, Ester, and a diol co-monomerTunable biodegradability, good film-forming properties. researchgate.netwhiterose.ac.uk

Intermediate in Heterocyclic Compound Synthesis

The aminobenzoate scaffold is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most common pathways involves the initial conversion of the amine to an imine (Schiff base), which then undergoes intramolecular cyclization.

For instance, this compound can react with other bifunctional molecules to construct benzodiazepine (B76468) rings, a core structure in many pharmaceutical agents. mdpi.comnih.gov The synthesis often involves the reaction of an aminobenzoate derivative with a suitable partner that can form a seven-membered ring through sequential condensation and cyclization reactions. nih.govgoogle.com The general strategy relies on the nucleophilicity of the amino group and the subsequent manipulation of the ester to facilitate ring closure.

The synthesis of various benzodiazepine derivatives often starts from precursors like 2-aminobenzophenones or 2-aminobenzoic acids, which share the core aminobenzoate structure. mdpi.comnih.govgoogle.com These methods highlight the utility of this class of compounds in building complex heterocyclic systems.

Table 2: Examples of Heterocyclic Systems Derivable from Aminobenzoate Scaffolds
Heterocyclic SystemGeneral Synthetic StrategyKey Intermediate
BenzodiazepinesCondensation followed by intramolecular cyclization. mdpi.comN-substituted aminobenzophenone or aminobenzoic acid derivative. google.com
BenzothiazolesReaction with a sulfur source followed by oxidative cyclization.Thiourea derivative.
QuinolinesSkraup or Doebner-von Miller reaction.Aniline (B41778) derivative (aminobenzoate).

Integration into Ligand Design for Catalysis Research

The structure of this compound is well-suited for modification into ligands for transition metal-catalyzed reactions. The nitrogen atom can act as a Lewis base, while the aromatic rings provide a rigid backbone that can be functionalized to create a specific coordination environment around a metal center.

Chelation Properties with Transition Metals

While this compound itself is a monodentate ligand, it can be readily converted into a multidentate chelating agent. A common approach is the synthesis of a Schiff base by condensing the secondary amine with an aldehyde that contains another donor atom, such as a hydroxyl or pyridine (B92270) group. For example, reaction with salicylaldehyde (B1680747) would produce an N,O-bidentate ligand.

The resulting Schiff base ligands derived from aminobenzoates are known to form stable complexes with a variety of transition metals, including Ni(II), Zn(II), and Cu(II). tue.nl The coordination typically involves the imine nitrogen and the phenolic oxygen, creating a stable five- or six-membered chelate ring with the metal ion. The electronic properties of the complex can be fine-tuned by substituents on the aromatic rings, making these systems attractive for applications in catalysis and materials science.

Ligand Scaffolds for Asymmetric Catalysis Investigations

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. The this compound framework can be adapted for this purpose. Although direct examples involving this specific molecule are not prevalent, established principles of ligand design can be applied.

One strategy involves the use of chiral aldehydes to form a chiral Schiff base in situ. The reaction between an amino ester and a chiral aldehyde catalyst can generate a chiral imine, which then coordinates to a metal center or participates directly in the catalytic cycle, inducing stereoselectivity. nih.gov Another approach is to introduce a chiral center into the benzyl group or to functionalize the molecule with a known chiral auxiliary, such as a phosphinooxazoline (PHOX) group. nih.govchimia.ch The design of such P,N-ligands, where phosphorus and nitrogen atoms coordinate to a metal, has proven highly effective in a range of asymmetric reactions. nih.govchimia.ch

Research on Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. This compound possesses all the necessary features to participate in the formation of ordered, self-assembled structures.

The molecule contains a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen atoms of the ester). This allows for the formation of hydrogen-bonded chains or networks. nih.gov Furthermore, the two aromatic rings (the benzoate (B1203000) and the benzyl group) can engage in π–π stacking interactions, which would further stabilize the resulting supramolecular assembly. acs.org

Studies on the parent molecule, p-aminobenzoic acid (PABA), have demonstrated its ability to form robust hydrogen-bonded networks, which are crucial in its crystallization behavior. acs.org In organic solvents, PABA tends to form hydrogen-bonded dimers, while in water, π–π stacking becomes a more dominant interaction. acs.org For this compound, the N-benzyl group would likely enhance the propensity for π–π stacking while the ester group modifies the hydrogen-bonding patterns compared to the free carboxylic acid of PABA. These predictable, directional interactions make the molecule a promising candidate for designing functional supramolecular polymers and other complex, self-assembled materials. nih.govnih.govsemanticscholar.org

Table 3: Non-Covalent Interactions in this compound Assemblies
Interaction TypeParticipating GroupsRole in Assembly
Hydrogen BondingN-H (donor), C=O (acceptor)Directional linkage, formation of chains or sheets. nih.gov
π–π StackingBenzene (B151609) and Phenyl ringsStabilization of layered structures, cooperativity with hydrogen bonds. acs.org
Dipole-DipoleEster group (C=O)Contributes to the overall packing and stability of the assembly.

Crystal Engineering and Co-Crystallization Studies

The precise arrangement of molecules in a crystalline solid dictates its physical and chemical properties. Crystal engineering seeks to design and control these arrangements to produce materials with desired characteristics. The structure of this compound, with its two aromatic rings, makes it a valuable subject in such studies.

Crystal SystemSpace GroupKey Interactions
MonoclinicP21/cIntramolecular N—H⋯O hydrogen bond, Intermolecular C—H⋯O interactions

Formation of Organic Frameworks

While specific research on the direct incorporation of this compound into organic frameworks is still an emerging area, its structural motifs are relevant to the design of these porous materials. Organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are constructed from organic linker molecules. The amine and carboxylate functionalities present in the parent acid of this compound are common building blocks for these frameworks. The study of how molecules like this compound self-assemble provides insights into the potential design of new linker molecules for creating functional organic frameworks with applications in gas storage, separation, and catalysis.

Functionalization of Surfaces and Nanomaterials in Research Contexts

The ability to modify the surfaces of materials and nanomaterials is critical for a wide range of scientific and technological applications. While direct studies on the use of this compound for this purpose are not extensively documented, related compounds like methyl 4-aminobenzoate (B8803810) have been successfully used to functionalize nanomaterials. For instance, methyl 4-aminobenzoate has been employed to modify nitrogen-doped graphene quantum dots and carbon quantum dots. This process involves attaching the aminobenzoate derivative to the surface of the quantum dots, thereby altering their properties and enabling specific functionalities, such as selective ion detection. These examples highlight the potential of using aminobenzoate derivatives, including this compound, for the surface functionalization of nanomaterials to create advanced research tools.

Development of Molecular Probes for Research Purposes (Non-Biological)

A significant area of application for this compound and its derivatives is in the development of molecular probes for non-biological research. These probes are molecules that can detect and report on specific features of their environment.

This compound itself has been investigated as a fluorescent probe. Its fluorescence is sensitive to the polarity of its surroundings. In nonpolar solvents, it exhibits strong fluorescence, which is quenched in polar environments. This quenching is often attributed to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state. This sensitivity to polarity makes it a useful tool for probing the microenvironment of polymers and other materials.

Furthermore, derivatives of methyl 4-aminobenzoate have been developed into fluorescent probes for the detection of specific metal ions. For example, a probe based on methyl 4-aminobenzoate has been shown to be highly selective for Fe³⁺ ions in aqueous solutions, with a low detection limit. Similarly, a fluorescent probe for detecting palladium ions has been created by modifying nitrogen-doped graphene quantum dots with methyl 4-aminobenzoate. These probes offer high sensitivity and selectivity, making them valuable tools for environmental monitoring and analytical chemistry.

Probe Based OnTarget AnalyteKey Feature
This compoundEnvironmental PolarityFluorescence quenching in polar solvents
Methyl 4-aminobenzoate derivativeFe³⁺ ionsHigh selectivity and sensitivity
Methyl 4-aminobenzoate on graphene quantum dotsPalladium ionsHigh fluorescence quantum yield and selectivity

Photophysical Properties in Advanced Materials Research

The photophysical properties of this compound are central to its application in advanced materials research, particularly as a fluorescent probe for analytical chemistry.

The fluorescence of N-substituted 4-aminobenzoate derivatives, including this compound, is highly dependent on the solvent environment. These compounds are typically highly fluorescent in nonpolar solvents. As the polarity of the solvent increases, the fluorescence emission maximum can shift, and the intensity often decreases due to the formation of the TICT state.

In addition to solvent polarity, the fluorescence of these molecules can also be sensitive to the viscosity of the medium. An increase in solvent viscosity can restrict the molecular rotations that lead to the non-fluorescent TICT state, resulting in an increase in fluorescence intensity. This property makes these compounds potential "molecular rotors" for studying the microviscosity of materials. These well-defined photophysical responses to environmental factors are key to the utility of this compound and related compounds as fluorescent probes in various analytical chemistry applications.

Future Research Directions and Emerging Methodologies

Exploration of Novel Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes for aromatic compounds. Future research will likely focus on developing more environmentally benign methods for the synthesis of Methyl 4-(benzylamino)benzoate, moving away from traditional approaches that may involve harsh reagents and generate significant waste.

Green Chemistry Approaches (e.g., Solvent-Free Reactions, Biocatalysis)

Solvent-Free Reactions: A promising avenue for greener synthesis is the exploration of solvent-free reaction conditions. Such methods can reduce the environmental impact associated with solvent use and disposal. nih.gov For instance, the one-pot synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthol derivatives has been successfully achieved under solvent-free conditions using N-bromosuccinimide (NBS) as a catalyst. nih.gov This approach could potentially be adapted for the synthesis of N-substituted aminobenzoates.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govmdpi.com While direct biocatalytic routes to this compound have not been extensively reported, related research suggests feasibility. For example, the enzymatic synthesis of methyl benzoate (B1203000) has been demonstrated using Candida rugosa lipase. nih.gov Furthermore, biocatalysis is a key strategy in the sustainable bioproduction of aminobenzoic acid and its derivatives. mdpi.com Future work could focus on identifying or engineering enzymes, such as transaminases or other aminating enzymes, capable of catalyzing the benzylation of methyl 4-aminobenzoate (B8803810) or the esterification of 4-(benzylamino)benzoic acid. nih.govmdpi.comresearchgate.net

Green Chemistry ApproachPotential Application to this compound SynthesisAnticipated Advantages
Solvent-Free ReactionsDirect condensation of 4-aminobenzoic acid with benzyl (B1604629) alcohol and methanol (B129727), or benzylation of methyl 4-aminobenzoate without a solvent.Reduced solvent waste, potentially lower energy consumption, and simplified product isolation.
BiocatalysisEnzymatic benzylation of methyl 4-aminobenzoate or enzymatic esterification of 4-(benzylamino)benzoic acid.High chemo-, regio-, and enantioselectivity; mild reaction conditions (ambient temperature and pressure); use of renewable catalysts.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow processing, is emerging as a powerful technology in chemical synthesis, offering benefits such as enhanced safety, improved reaction control, and easier scalability. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes. Reactions such as the Buchwald-Hartwig amination, a common method for forming C-N bonds, have been successfully adapted to flow systems. chemrxiv.org This suggests that the palladium-catalyzed coupling of methyl 4-bromobenzoate (B14158574) with benzylamine (B48309) could be a viable continuous synthesis route.

High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a valuable tool for the rapid optimization of reaction conditions. springernature.com By running a large number of experiments in parallel on a small scale, HTS allows for the efficient screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for a given transformation. springernature.comresearchgate.net For the synthesis of this compound, particularly through cross-coupling reactions like the Buchwald-Hartwig amination, HTS can be employed to quickly identify the most effective catalyst system, leading to higher yields and purities. researchgate.netpurdue.edubristol.ac.uk

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Development of Advanced Analytical Techniques for Characterization

While standard analytical techniques such as NMR and mass spectrometry are routinely used to characterize this compound, there is always a need for more advanced and sensitive methods. Future research may focus on the development of hyphenated techniques, such as LC-MS-NMR, for the comprehensive analysis of the compound and its potential impurities. Spectroscopic data for related compounds, such as methyl 4-(methylamino)benzoate (B8343159), are available and can serve as a reference for developing analytical methods. spectrabase.com

Analytical TechniqueApplication in the Study of this compound
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for confirmation of elemental composition.
Tandem Mass Spectrometry (MS/MS)Structural elucidation of the molecule and characterization of fragmentation patterns for impurity identification.
2D NMR Spectroscopy (COSY, HSQC, HMBC)Unambiguous assignment of all proton and carbon signals, and confirmation of the connectivity of the benzyl group to the nitrogen atom.
X-ray CrystallographyDetermination of the single-crystal structure to understand molecular packing and intermolecular interactions in the solid state.

Investigation of Solid-State Reactivity and Transformations

The study of chemical reactions in the solid state is a growing area of research. Understanding the solid-state reactivity of this compound could reveal novel transformation pathways and provide insights into its stability. rsc.org Future investigations might explore its photochemical reactivity, thermal decomposition pathways, and potential for solid-state polymerization or degradation. Additionally, solid-phase synthesis, a technique where one of the reactants is immobilized on a solid support, could be explored as an alternative synthetic route, which can simplify purification processes. researchgate.net

Expanding the Library of this compound Derivatives for Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

The synthesis of a diverse library of this compound derivatives is a crucial step toward understanding the structure-property relationships that govern their performance in various non-biological applications. By systematically modifying the core structure, researchers can tune the electronic, optical, and thermal properties of these molecules.

Key areas for derivatization include substitutions on both the benzyl and benzoate rings. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's polarity and reactivity. Research into derivatives such as Methyl 4-(benzylamino)-3-nitrobenzoate has already begun to explore the impact of such modifications. The nitro group, being strongly electron-withdrawing, can influence the compound's absorption and emission spectra, making it a candidate for optical materials research.

Further exploration could involve the synthesis of derivatives with extended conjugation, which may lead to materials with interesting photophysical properties, such as enhanced fluorescence or phosphorescence. The general synthetic routes to aromatic amines and their derivatives offer a toolbox for creating a wide array of novel compounds.

Below is an interactive data table summarizing potential modifications and their expected impact on the properties of this compound for non-biological SAR studies.

Modification Site Type of Substituent Potential Impact on Properties Potential Research Application
Benzyl RingElectron-donating groups (e.g., -OCH₃, -CH₃)Increased electron density, potential for enhanced thermal stability.Development of robust polymer additives.
Benzyl RingElectron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)Altered electronic properties, potential for non-linear optical behavior.Creation of new optical materials.
Benzoate RingHalogenation (e.g., -F, -Cl, -Br)Increased molecular weight and density, potential for flame retardant properties.Development of safer materials for various applications.
Amine LinkageN-alkylation or N-arylationSteric hindrance affecting molecular packing, potential for amorphous materials with unique processing characteristics.Design of novel glassy materials or polymer blends.
Ester GroupVariation of the alkyl chain (e.g., ethyl, propyl)Altered solubility and melting point, influencing processability.Tailoring materials for specific manufacturing processes.

Potential for Hybrid Material Development in Research Settings

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a promising route to materials with enhanced and tunable properties. The unique structure of this compound, featuring both a reactive amine group and a benzoate ester, makes it an attractive organic component for the synthesis of novel hybrid materials.

The secondary amine functionality can act as a linking point to inorganic networks, such as silica (B1680970) or metal oxides, through covalent bonding or strong intermolecular interactions. This can be achieved by functionalizing the amine with reactive groups that can participate in sol-gel processes or by direct coordination to metal centers. The aromatic rings contribute to the thermal stability and mechanical strength of the resulting hybrid material.

For example, derivatives of this compound could be incorporated into polymer matrices to create composites with tailored optical or mechanical properties. The aromatic structure of the compound can enhance the refractive index of the polymer, while the flexible benzylamino linkage can improve its toughness.

Emerging methodologies in hybrid material synthesis, such as controlled polymerization techniques and self-assembly processes, could be employed to create highly ordered structures incorporating this compound derivatives. These advanced materials could find applications in areas such as coatings, adhesives, and advanced composites for research purposes.

The following table outlines potential hybrid material systems incorporating this compound derivatives and their prospective research applications.

Inorganic Component Organic Derivative Bonding/Interaction Potential Hybrid Material Properties Research Application Area
Silica (SiO₂)Amine-functionalized derivativeCovalent bonding via silane (B1218182) coupling agentsEnhanced thermal stability, improved mechanical strength.High-performance coatings and composites.
Titania (TiO₂)Carboxylate-functionalized derivativeCoordination bondingPhotocatalytic activity, UV-blocking capabilities.Self-cleaning surfaces and UV-protective films.
Gold NanoparticlesThiol-functionalized derivativeAu-S bondingPlasmonic properties, enhanced optical response.Sensor development and advanced optical materials.
Layered ClaysProtonated amine derivativeIon-exchangeImproved barrier properties, flame retardancy.Advanced nanocomposites for packaging and construction.

Future research in these directions will undoubtedly uncover new and exciting applications for this compound and its derivatives, contributing to the advancement of materials science.

Q & A

Q. What are common synthetic routes for Methyl 4-(benzylamino)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Palladium-Catalyzed Coupling : Methyl 4-iodobenzoate reacts with N-benzylprop-2-yn-1-amine using Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%), and Et₃N (3.3 equiv) in anhydrous DMF, yielding 76% after flash chromatography (pentane/EtOAc gradient) .
  • Nucleophilic Substitution : Methyl 2-aminobenzoate reacts with benzyl bromide using Cs₂CO₃ in DMF at 85°C for 5 days, yielding 31% after extraction .
    Key factors affecting yield include catalyst loading, solvent choice, and reaction time.

Q. How is this compound purified and characterized post-synthesis?

  • Methodological Answer :
  • Purification : Flash column chromatography with gradients like pentane/EtOAc (10–40%) is standard to isolate the compound as a solid .
  • Characterization : Techniques include:
  • TLC : Rf = 0.39 (30% EtOAc in pentane) .
  • Melting Point : 45°C .
  • HPLC : Enantiomeric excess (92%) determined using a chiral column (hexane/IPA = 95:5) .

Q. What safety protocols are recommended when handling precursors or analogs of this compound?

  • Methodological Answer : For brominated analogs (e.g., 4-(bromomethyl)benzaldehyde), immediate eye flushing (10–15 minutes with water), skin washing with soap, and medical consultation are critical due to unverified toxicological profiles . Always use PPE and fume hoods for reactive intermediates.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity or yield?

  • Methodological Answer :
  • Catalyst Tuning : Increasing Pd(PPh₃)₂Cl₂ or CuI loading (e.g., 2 mol% to 5 mol%) may enhance coupling efficiency .
  • Solvent Screening : Substituting DMF with THF or toluene could reduce side reactions.
  • Additives : Aryl iodides (e.g., in trans-hydroalkoxylation) improve regioselectivity in related systems .

Q. How does structural modification (e.g., alkyne chain length) impact the compound’s reactivity or applications?

  • Methodological Answer :
  • Alkyne Chain Effects : Analogous compounds (e.g., Methyl 4-(hept-5-ynoylamino)benzoate) show that longer chains improve stability but reduce reactivity, while shorter chains (e.g., hex-5-ynoyl) enhance reactivity for bioconjugation .
  • Biological Activity : Anthranilamide derivatives (e.g., Methyl 2-(benzylamino)benzoate) exhibit antiviral properties, suggesting potential for structure-activity relationship (SAR) studies .

Q. What advanced techniques are used to resolve stereochemical outcomes in derivatives?

  • Methodological Answer :
  • Chiral HPLC : Daicel Chiralpak IA columns (hexane/IPA = 95:5, 1 mL/min flow) resolve enantiomers, with τMinor = 10.0 min and τMajor = 8.2 min .
  • Absolute Configuration : Compared to known standards via X-ray crystallography or circular dichroism .

Q. How do intermediates like methyl 4-(bromomethyl)benzoate contribute to scalable synthesis?

  • Methodological Answer : Brominated intermediates (CAS 34040-64-7) enable nucleophilic substitution with benzylamine, though competing elimination reactions require careful base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.